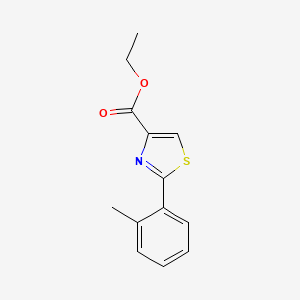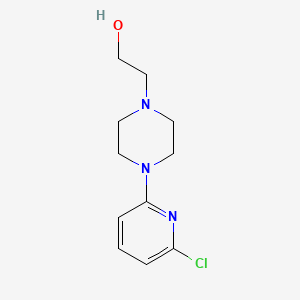
2-(邻甲苯基)噻唑-4-羧酸乙酯
描述
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group attached to the carboxylic acid moiety and an o-tolyl group attached to the thiazole ring
科学研究应用
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers or dyes.
作用机制
Target of Action
Similar compounds, such as carboxylic acid derivatives, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
These compounds often undergo nucleophilic acyl substitution reactions . In such reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling a leaving group .
Biochemical Pathways
Carboxylic acid derivatives are known to participate in a variety of biochemical pathways, including those involving enzyme catalysis and signal transduction .
Pharmacokinetics
The compound’s ethyl ester group might enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Based on its structural features, it might exert its effects through the modulation of target proteins, potentially altering cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
未来方向
生化分析
Biochemical Properties
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase (ADH) and cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound’s interaction with fatty acid ethyl ester synthase can result in the formation of fatty acid ethyl esters, which are known to have various biological effects .
Cellular Effects
The effects of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic acinar cells, the compound can induce cytotoxicity by interfering with the normal metabolic processes . This cytotoxic effect is partly due to the formation of fatty acid ethyl esters, which can disrupt cellular membranes and lead to cell death. Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cell growth and differentiation, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as alcohol dehydrogenase and cytochrome P450 . By inhibiting these enzymes, the compound can alter the metabolic pathways of other substrates, leading to the accumulation of intermediate metabolites. Additionally, the compound can bind to specific biomolecules, such as proteins and nucleic acids, thereby affecting their structure and function. These binding interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses. Additionally, long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and enzyme activity, which can affect cellular function.
Dosage Effects in Animal Models
The effects of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant cytotoxicity and other adverse effects . For instance, high doses of the compound can lead to the accumulation of toxic metabolites, which can cause cellular damage and organ dysfunction. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is involved in various metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of intermediate metabolites . These metabolites can further undergo various biochemical reactions, resulting in the production of different compounds with distinct biological activities. The compound’s interaction with fatty acid ethyl ester synthase also plays a role in its metabolism, leading to the formation of fatty acid ethyl esters . These metabolic pathways are important for understanding the compound’s overall biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound’s physicochemical properties, such as its solubility and lipophilicity, can affect its distribution within different cellular compartments. Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can influence its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate cellular sites, thereby influencing specific biochemical pathways and cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of o-tolylthiourea with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
化学反应分析
Types of Reactions
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Brominated or nitrated derivatives.
相似化合物的比较
Similar Compounds
- 2-(O-Tolyl)-thiazole-4-carboxylic acid methyl ester
- 2-(O-Tolyl)-thiazole-4-carboxylic acid
- 2-(P-Tolyl)-thiazole-4-carboxylic acid ethyl ester
Uniqueness
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl ester counterpart, the ethyl ester may have different solubility and stability properties. The position of the tolyl group (ortho vs. para) can also affect the compound’s interactions with molecular targets.
This detailed article provides a comprehensive overview of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIWJDSCQBOTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695239 | |
| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-51-3 | |
| Record name | Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)

![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)
![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
